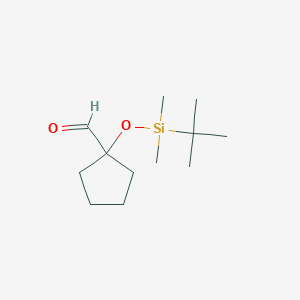
Tetramethyl(trimethylsilyloxy)silan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "C(C)(C)(C)Si(C)C" is a silicon-based organic molecule, which is likely to have a complex structure involving a silicon atom bonded to both carbon and oxygen atoms. This type of structure is reminiscent of silicon oxycarbide compounds, where silicon is in tetrahedral coordination and bonded to both carbon and oxygen, as seen in the synthesis of hydrogenated silicon oxycarbide (Si–O–C–H) nanoparticles .
Synthesis Analysis
The synthesis of silicon-based materials with mixed bonds, such as O–Si–C, has been demonstrated using a laser evaporation/condensation system. This method was employed to create hydrogenated Si–O–C–H nanoparticles, which contain a combination of pure and mixed Si-based tetrahedral units . Although the specific synthesis of "C(C)(C)(C)Si(C)C" is not detailed in the provided papers, the synthesis of similar Si–O–C compounds suggests that a specialized technique like laser evaporation might be applicable for creating such complex molecules.
Molecular Structure Analysis
The molecular structure of silicon oxycarbide compounds typically features a combination of pure and mixed Si-based tetrahedral units, which can be represented as SiO_iC_4−i, where i ranges from 0 to 4 . This indicates a variety of bonding environments for silicon, which can be bonded to carbon, oxygen, or both. The compound is likely to have a similar tetrahedral coordination around the silicon atom, with a complex arrangement of carbon and oxygen atoms.
Chemical Reactions Analysis
Silicon atoms and small clusters have been shown to react with carbon monoxide molecules to form various carbonyl compounds. For instance, Si2CO, Si3CO, and Si5CO are bridge-bonded carbonyl compounds, while Si4CO is a terminal-bonded carbonyl molecule . These reactions occur in solid argon and can undergo photochemical rearrangement to form more stable isomers. Although the specific reactions of "C(C)(C)(C)Si(C)C" are not described, the reactivity of silicon with carbon monoxide provides insight into the potential reactivity of silicon in complex organic molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of silicon oxycarbide materials, such as those synthesized in the form of nanoparticles, include high surface areas (428–467 m^2/g), indicating a potential for high reactivity and use in applications requiring high surface to volume ratios . The thermodynamic stability of these materials suggests that the compound "C(C)(C)(C)Si(C)C" may also exhibit stability, depending on its precise molecular structure and the nature of its silicon-based tetrahedral units.
Wissenschaftliche Forschungsanwendungen
Additive Manufacturing
Die Verbindung wird in einem additiven Fertigungsverfahren zur Herstellung von Keramikmatrixverbundwerkstoffen auf Basis des C/C-SiC-Systems verwendet . Die automatische Faserplatzierung der kontinuierlichen Kohlenstofffasern in einer Polyetheretherketonmatrix wird durchgeführt, um die Kohlenstofffasern zu einem gedruckten Preform zu konsolidieren .
Aerospace Applications
C/C- und C/SiC-Verbundwerkstoffe werden in verschiedenen Luft- und Raumfahrt Anwendungen eingesetzt . Sie besitzen eine hohe thermische Stabilität, eine hohe spezifische Festigkeit, eine hohe Steifigkeit, eine hohe Wärmeleitfähigkeit, einen niedrigen Wärmeausdehnungskoeffizienten, eine hohe Bruchzähigkeit und eine gute Ermüdungs- und Kriechfestigkeit . Diese Eigenschaften machen sie zu den bevorzugten Materialien für verschiedene Luft- und Raumfahrtstrukturkomponenten wie Querruder, Klappen, Fahrwerksklappen und andere Strukturteile .
High-Temperature Applications
Kohlenstoffmonolithen und Kohlenstofffaser-Kohlenstoffmatrix (C/C)-Verbundwerkstoffe haben überlegene mechanische Eigenschaften bei erhöhter Temperatur . Sie können sehr hohen Wärmeströmen für kurze Zeiträume standhalten, was sie für Wiedereintritts-Nasenspitzen und Vorderkanten von ballistischen Hyperschallraketen geeignet macht .
Oxidation Resistance
C/C-Verbundwerkstoffe können für längere Zeiträume und wiederholten Einsatz geeignet gemacht werden, indem ihre Oxidationsbeständigkeit verbessert wird. Dies wird durch oxidationsbeständige Beschichtungen, durch Modifizierung der Verbundmatrix durch Zugabe von oxidationsbeständigen keramischen Füllstoffen der dritten Phase oder durch Umwandlung der Kohlenstoffmatrix in Carbide wie SiC erreicht .
Fabrication of Composites
C/C-SiC-Verbundwerkstoffe wurden mit Fasergeweben, chemischer Gasphasenabscheidung (CVD) oder Harzb Aufbau aus Kohlenstoff und Silizium (Si) reaktiver Schmelzeinfiltration (RMI) hergestellt . Sie haben im Vergleich zu monolithischem SiC und C-Materialien signifikante Verbesserungen bei der Dehnung bis zum Bruch gezeigt .
Material for 3D Printing
Die Verbindung wird im 3D-Druck von Keramikmatrixverbundwerkstoffen verwendet . Die Verbundwerkstoffe zeigten Zähigkeit durch eine signifikante Verlagerung bis zum Bruch .
Eigenschaften
IUPAC Name |
1-[tert-butyl(dimethyl)silyl]oxycyclopentane-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2Si/c1-11(2,3)15(4,5)14-12(10-13)8-6-7-9-12/h10H,6-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPKTWTUVWECJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1(CCCC1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2095410-23-2 |
Source


|
| Record name | 1-[(tert-butyldimethylsilyl)oxy]cyclopentane-1-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

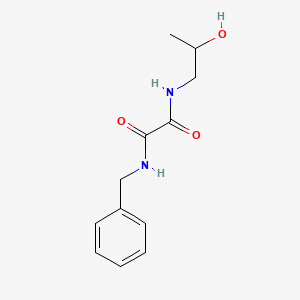
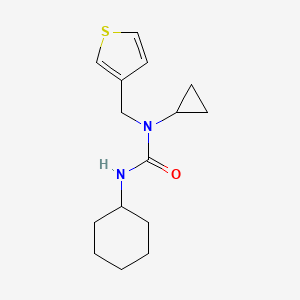
![1'-((3-Chloro-4-fluorophenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2520352.png)
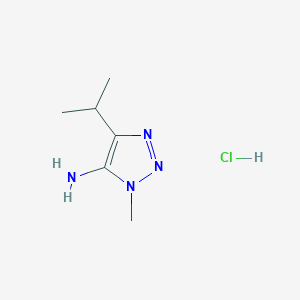
![[1-methyl-3-phenyl-5-(phenylsulfonyl)-1H-pyrazol-4-yl]methyl 3,4-dichlorobenzenecarboxylate](/img/structure/B2520354.png)
![N-[2-[1-(2,6-Dichloro-3-fluorophenyl)ethylamino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2520355.png)
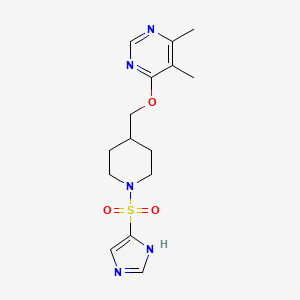
![N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-formyl-2-methoxyphenoxy)acetamide](/img/structure/B2520358.png)
![Tert-butyl (4aS,8aR)-6-[2-[ethyl(prop-2-enoyl)amino]acetyl]-3-oxo-4,4a,5,7,8,8a-hexahydro-2H-pyrido[3,4-b]pyrazine-1-carboxylate](/img/structure/B2520363.png)
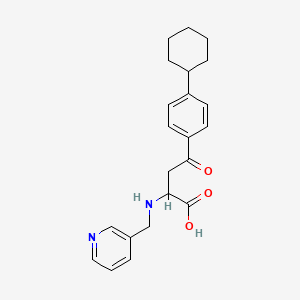
![(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(sec-butyl)-2-propenamide](/img/structure/B2520366.png)
methanol](/img/structure/B2520367.png)

![Ethyl 5-(2-(4-nitrophenyl)acetamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2520369.png)